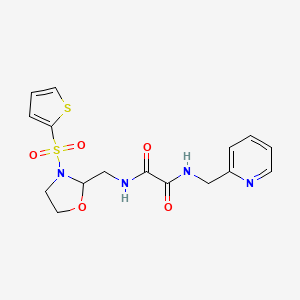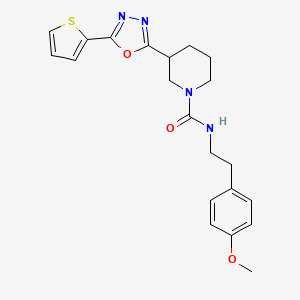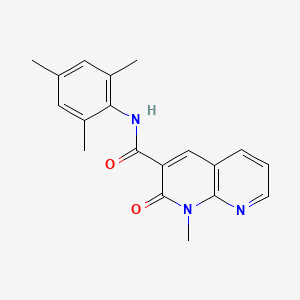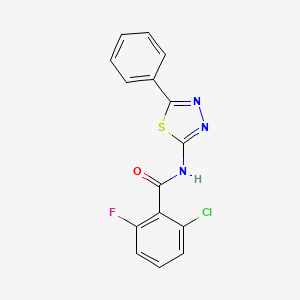
N1-(pyridin-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(pyridin-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H18N4O5S2 and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications and Synthetic Chemistry
Copper-Catalyzed N-Arylation : Research has shown the efficacy of related oxalamide compounds in facilitating the Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides at room temperature. These findings highlight the compound's role in achieving excellent chemoselectivity and tolerating a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).
Copper-Catalyzed Coupling Reaction : Another study demonstrated the compound's utility in the Cu-catalyzed coupling reaction of (hetero)aryl chlorides and amides, showcasing its broad applicability towards various functionalized chlorides and amides, including lactams and oxazolidinones, with good to excellent yields (De, Yin, & Ma, 2017).
Molecular Synthesis and Analysis
Synthesis of Novel Compounds : The compound has served as a basis for synthesizing new molecules, demonstrating its versatility in chemical synthesis. Research involving the preparation of novel oxazolidinone derivatives and exploring their chemical properties and potential applications has expanded the understanding of this compound's role in synthetic chemistry (Purkait, Chakraborty, Frontera, Bauzá, Zangrando, & Das, 2018).
Efficient Ligand for Arylation : The compound has been identified as an efficient ligand for the CuI-catalyzed amination of aryl halides, demonstrating moderate to excellent yields and high functional group tolerance. This underlines its importance in facilitating complex chemical reactions at room temperature, enhancing the efficiency of synthesis processes (Wang, Ling, Zhang, Zhang, & Yao, 2015).
Exploratory and Structural Analysis
Exploratory Process Development : The compound has contributed to the development of environmentally benign and cost-effective routes for large-scale preparation of novel antibacterial candidates. This research not only showcases the compound's role in facilitating the synthesis of medically relevant molecules but also emphasizes the importance of optimizing production processes for pharmaceutical applications (Yang et al., 2014).
Structural and Properties Analysis : Studies have focused on the structural characterization and properties of metal complexes involving pyridine-based oxazolidinones synthesized through atmospheric CO2 fixation. These investigations provide insights into the compound's versatility in forming complexes with metals, potentially leading to applications in catalysis, material science, and environmental chemistry (Sarkar et al., 2014).
Propriétés
IUPAC Name |
N'-(pyridin-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S2/c21-15(18-10-12-4-1-2-6-17-12)16(22)19-11-13-20(7-8-25-13)27(23,24)14-5-3-9-26-14/h1-6,9,13H,7-8,10-11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVDSQLONNCDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977969.png)

![7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977972.png)
![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2977973.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2977974.png)
![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2977978.png)
![1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B2977979.png)

![N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2977988.png)

